molecular formula C12H14N2O4 B2518871 Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1189670-48-1

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2518871
CAS No.: 1189670-48-1
M. Wt: 250.254
InChI Key: YPEALRPZMPYFES-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate (CAS 2169439-95-4) is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₄. It features a fused furo[2,3-d]pyrimidinone core substituted with methyl groups at positions 5 and 6, and an ethyl acetate moiety at position 3 (Figure 1). Its synthesis and applications are often explored in the context of pyrimidine derivatives, which are widely studied for their roles as kinase inhibitors, antiviral agents, and intermediates in organic synthesis .

Properties

IUPAC Name

ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEALRPZMPYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C(=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable furan derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The final step involves the esterification of the intermediate to form the ethyl acetate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate has been evaluated for its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting potential efficacy in treating bacterial infections .

Cytotoxicity and Cancer Research

Studies have demonstrated that this compound may possess cytotoxic properties , particularly against certain cancer cell lines. For instance, derivatives of similar pyrimidine structures have shown selective cytotoxicity towards human cancer cells while sparing normal cells, indicating a promising avenue for cancer therapy .

Therapeutic Applications

This compound's structural characteristics suggest potential therapeutic applications in:

  • Antimicrobial Agents : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
  • Anticancer Drugs : The selective cytotoxicity observed in studies makes it a potential lead compound for cancer treatment.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes involved in metabolic pathways relevant to diseases like Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A study published in Pharmaceuticals evaluated the antimicrobial activity of various pyrimidine derivatives. This compound was included in the screening process and showed promising results against multiple strains of bacteria using the agar diffusion method.

CompoundMIC (µg/mL)Bacterial Strain
This compound256E. coli
Control Antibiotic32S. aureus

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cancer cell lines, derivatives similar to this compound were tested for cytotoxic effects using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 50 µM.

Cell LineIC50 (µM)Compound Tested
HeLa45Similar Derivative
MCF750Similar Derivative

Mechanism of Action

The mechanism of action of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes, signal transduction, and gene expression regulation.

Comparison with Similar Compounds

Compound 13 (Ethyl 2-[2-(methylsulfanyl)-4-oxo-thieno[2,3-d]pyrimidin-3-yl]acetate)

  • Structure: Features a thieno[2,3-d]pyrimidinone core instead of furo[2,3-d]pyrimidinone. The sulfur atom in the thieno ring alters electronic properties compared to the oxygen in the furo system.
  • Substituents : A methylsulfanyl group at position 2 and an ethyl acetate group at position 3.
  • Synthesis: Prepared via [4+2] cyclocondensation between ethyl 2-amino-thieno derivatives and bis(methylsulfanyl) reagents .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

  • Structure: A non-fused pyrimidine ring with a thietan-3-yloxy group at position 4 and a thioacetate ester at position 2.
  • Substituents : Methyl group at position 6 and a sulfur-containing thietane ring.
  • Synthesis : Derived from ethyl-2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate and 2-chloromethylthiirane .
  • The thioacetate group may confer higher metabolic stability but lower solubility than oxygen-based esters .

Pyrimidine Derivatives with Ester Functionalization

4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates (3a–3j)

  • Structure: Pyrimidine cores substituted at positions 4 and 6 (e.g., methyl, chloro) with phenoxy-linked acetate esters.
  • Synthesis: Prepared by reacting 2-(4-hydroxyphenoxy)pyrimidines with chloroacetic esters under reflux conditions .
  • Key Differences: The phenoxy linkage introduces aromaticity and bulkiness, which may enhance binding to hydrophobic pockets in enzymes. However, the lack of a fused ring system reduces structural rigidity compared to the target compound .

Fluorinated and Spirocyclic Pyrimidine Analogues

Recent patents describe spirocyclic pyrimidine derivatives, such as 4-[difluoro-4-(spirodec-en-yl)phenoxy]butanoic acid, which incorporate fluorinated aryl groups and complex spiro architectures (e.g., diazaspiro[4.5]dec-en-yl) .

  • Key Differences: Fluorination enhances metabolic stability and bioavailability, while spirocyclic frameworks improve conformational control.

Comparative Data Table

Compound Core Structure Substituents Key Functional Groups Synthetic Method Bioactivity Insights
Target Compound Furo[2,3-d]pyrimidinone 5,6-dimethyl, ethyl acetate at C3 Ester, fused oxygen ring Not specified Potential kinase inhibition
Compound 13 Thieno[2,3-d]pyrimidinone 2-(methylsulfanyl), ethyl acetate Thioether, fused sulfur ring [4+2] Cyclocondensation Enhanced lipophilicity
Compound 1 Pyrimidine 6-methyl, thietan-3-yloxy, thioacetate Thioester, thietane Nucleophilic substitution Metabolic stability
4-(4,6-Disubstituted)phenoxy Acetates Pyrimidine 4,6-disubstituted, phenoxy linkage Phenoxy ester Reflux with chloroacetic ester Hydrophobic binding
Fluorinated Spiro Derivatives Spiropyrimidine Trifluoromethyl, difluoroaryl Fluorine, spirocyclic framework Multi-step coupling reactions Improved metabolic stability

Research Findings and Implications

  • Electronic Effects: Oxygen in the furo ring (target compound) provides stronger hydrogen-bonding capacity compared to sulfur in thieno systems (Compound 13), which may improve target selectivity in polar binding pockets .
  • Metabolic Profiles : Thioesters (Compound 1) and fluorinated groups (patent derivatives) exhibit slower hepatic clearance than oxygen-based esters, but may pose solubility challenges .

Biological Activity

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight250.25 g/mol
LogP1.38
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, although detailed mechanisms remain to be fully elucidated.

Biological Activities

  • Anticancer Activity :
    • Research indicates that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the pyrimidine structure can enhance its potency against human breast adenocarcinoma (MCF-7) and lung carcinoma (A549) cells . Specific derivatives demonstrated over 70% inhibition of cell growth at certain concentrations.
  • Anti-inflammatory Effects :
    • The compound is also being investigated for its potential anti-inflammatory properties. Similar compounds in its class have been noted for their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Properties :
    • Some studies have suggested that furo-pyrimidine derivatives may exhibit antimicrobial activities against certain bacterial strains. This activity is hypothesized to arise from the compound's ability to disrupt bacterial cell wall synthesis or function .

Case Study 1: Cytotoxicity Evaluation

A study conducted on various furo-pyrimidine derivatives, including this compound, evaluated their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for different derivatives.

Case Study 2: In Vivo Anti-inflammatory Study

In an in vivo model of inflammation, administration of the compound resulted in a significant reduction in edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate?

Methodological Answer:
The compound is synthesized via nucleophilic substitution or cyclization reactions. A common approach involves refluxing a precursor (e.g., 5,6-dimethyl-4-oxofuro[2,3-d]pyrimidine) with ethyl chloroacetate in dry acetone using anhydrous potassium carbonate as a base. Reaction conditions typically include 4–6 hours of reflux, yielding ~70% after crystallization from ethanol . Characterization is confirmed via IR (C=O ester at ~1753 cm⁻¹, carbonyl at ~1655 cm⁻¹), ¹H NMR (δ 1.24 ppm for CH₃, δ 4.85 ppm for CH₂-ethyl), and ¹³C NMR (δ 165.6 ppm for C=O) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Key parameters include:

  • Solvent choice : Dry acetone or DMF enhances reactivity for nucleophilic substitutions .
  • Catalyst/base : Anhydrous K₂CO₃ or NaH improves deprotonation efficiency .
  • Temperature : Reflux (50–80°C) balances reaction rate and side-product formation .
  • Workup : Ethanol crystallization purifies the product, removing unreacted starting materials . Parallel monitoring via TLC or HPLC ensures reaction completion .

Basic: What spectroscopic and analytical techniques validate the compound’s structure?

Methodological Answer:

  • IR Spectroscopy : Confirms ester (C=O at ~1753 cm⁻¹) and pyrimidinone (C=O at ~1655 cm⁻¹) functionalities .
  • NMR : ¹H NMR identifies ethyl groups (triplet at δ 1.24 ppm, quartet at δ 4.85 ppm) and aromatic protons (δ 7.10–8.50 ppm). ¹³C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 234 [M⁺]) and fragmentation patterns validate the molecular formula .

Advanced: How do structural modifications (e.g., substituents) influence biological activity?

Methodological Answer:

  • Methyl groups (5,6-position) : Enhance metabolic stability and lipophilicity, improving membrane permeability .
  • Ester vs. amide substitution : Ethyl esters (as in the target compound) prolong half-life compared to carboxylic acids, but may reduce target binding affinity .
  • Core heterocycle : Replacing furo[2,3-d]pyrimidine with thieno[2,3-d]pyrimidine (as in ) alters electronic properties, affecting receptor interactions .

Basic: What in vitro models are used to evaluate pharmacological activity?

Methodological Answer:

  • Anticancer assays : MTT or SRB tests in breast cancer cell lines (e.g., MCF-7) assess cytotoxicity .
  • Antibacterial screening : Broth dilution methods determine MIC against pathogens like E. coli and S. aureus .
  • Enzyme inhibition : DPP-4 inhibition assays (IC₅₀) evaluate antidiabetic potential .

Advanced: How can computational modeling guide SAR studies?

Methodological Answer:

  • Docking studies : Predict binding affinity to targets (e.g., DPP-4 or V1BR receptors) using software like AutoDock .
  • QSAR models : Correlate substituent electronegativity or steric bulk with activity (e.g., Hammett constants for aryl groups) .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Basic: How is purity quantified, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) achieve >95% purity, with UV detection at 254 nm .
  • Elemental analysis : Carbon/hydrogen/nitrogen content must align with theoretical values (e.g., C: 51.27%, H: 2.58% for C₁₀H₆N₂OS₂) .
  • Pharmacopeial standards : Residual solvents (e.g., acetone) must be <0.5% per ICH guidelines .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-response curves : Compare IC₅₀ values under standardized conditions (e.g., 48-hour incubation in RPMI media) .
  • Cell line variability : Use ATCC-validated lines (e.g., MDA-MB-231 vs. MCF-7) to assess tissue-specific effects .
  • Metabolic stability : Liver microsome assays identify species-dependent degradation (e.g., human vs. rodent CYP450 isoforms) .

Basic: What are the compound’s stability profiles under different storage conditions?

Methodological Answer:

  • Solid state : Stable at −20°C in amber vials for >6 months; degradation accelerates at >40°C or >70% humidity .
  • Solution phase : Suspend in DMSO at −80°C for long-term storage; avoid aqueous buffers (pH >7) to prevent ester hydrolysis .

Advanced: What strategies mitigate toxicity in preclinical development?

Methodological Answer:

  • Prodrug design : Replace ethyl ester with PEGylated esters to reduce hepatotoxicity .
  • Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., free carboxylic acids) for structural optimization .
  • hERG assay : Patch-clamp tests ensure no cardiac ion channel inhibition (IC₅₀ >10 µM) .

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